![molecular formula C17H14FNO2S B2705280 4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane CAS No. 691858-25-0](/img/structure/B2705280.png)
4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The specific chemical reactions involving “4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane” are not provided in the search results . For detailed reaction mechanisms and conditions, it is recommended to refer to specialized chemical databases or literature.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane” such as melting point, boiling point, solubility, and stability are not provided in the search results .Aplicaciones Científicas De Investigación
Synthesis and Characterization in Organometallic Chemistry Research involving palladium(II) complexes with novel chelating iminocarbene ligands, similar in structure to 4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane, demonstrates the potential for synthesizing new organometallic compounds. These compounds, featuring boat conformations and dynamic behavior, are significant in studying organometallic chemistry and catalyst development (Frøseth, Dhindsa, Røise, & Tilset, 2003).
Antimicrobial Applications The synthesis of fluorobenzamides containing thiazole and thiazolidine, which are structurally related to 4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane, has shown promising antimicrobial properties. These compounds are effective against various bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Applications in Synthesizing Isochromene Derivatives 4-Diazoisochroman-3-imines, which are similar to 4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane, have been used as metal carbene precursors for synthesizing isochromene derivatives. These compounds have potential applications in creating novel chemical structures with specific desired properties (Ren, Lang, Lin, Lu, & Wang, 2017).
Application in Catalytic Asymmetric Reactions The use of imidazolidinone-based organocatalysts for asymmetric 1,4-addition reactions, creating compounds like chromanes and dihydrobenzopyranes, is another application. These reactions are significant in the synthesis of enantiomerically pure compounds, which have numerous applications in pharmaceutical and material sciences (Choi & Kim, 2010).
Applications in Fluorescence and Chromogenic Sensing A compound structurally related to 4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane has been used as a fluoroionophore and chromophore for the selective optical detection of mercury ions. This indicates potential applications in environmental sensing and monitoring (Wanichacheva, Siriprumpoonthum, Kamkaew, & Grudpan, 2009).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2S/c1-11-2-7-16-14(10-11)15(8-9-22-16)19-21-17(20)12-3-5-13(18)6-4-12/h2-7,10H,8-9H2,1H3/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQOBLHITLCPGB-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCCC2=NOC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C=C1)SCC/C2=N\OC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2705197.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2705198.png)
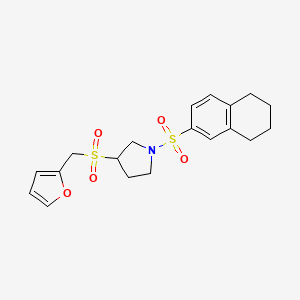
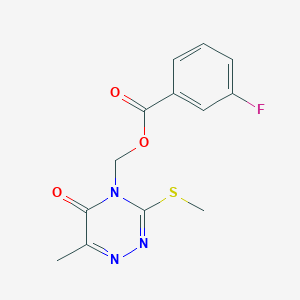

![N-isobutyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2705205.png)


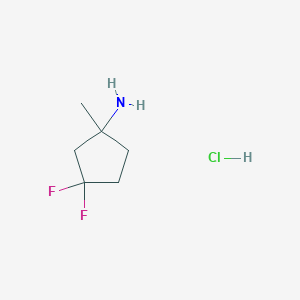

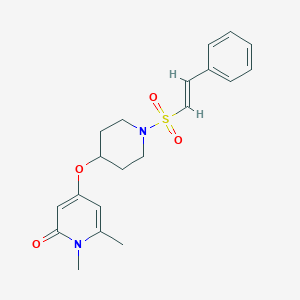
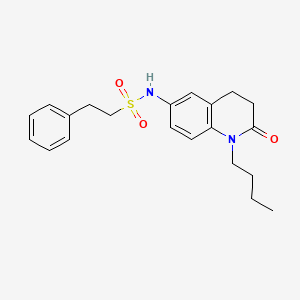
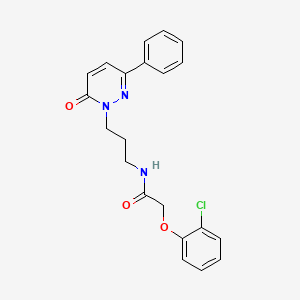
![1-(4-((1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone](/img/structure/B2705220.png)